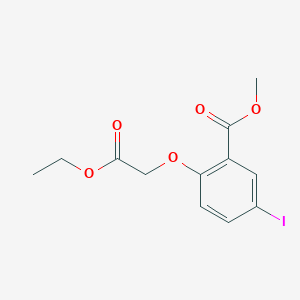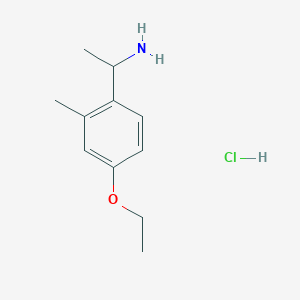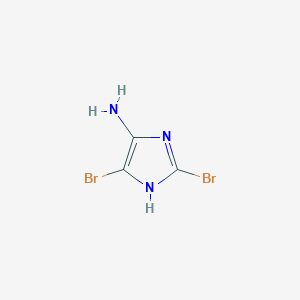![molecular formula C24H21Cl3N2O4 B1404228 (S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride CAS No. 579525-54-5](/img/structure/B1404228.png)
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C24H21Cl3N2O4 and its molecular weight is 507.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The compound is involved in complex synthetic processes. For instance, it's used in the synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone, indicating its utility in the preparation of novel organic compounds (Meroni et al., 2009).
Chemical Reactions and Derivatives
The compound plays a role in various chemical reactions leading to the synthesis of different derivatives, such as the creation of novel quinazolinone derivatives with potential antimicrobial activity (Habib et al., 2013).
Crystal Structure and Compound Characterization
Studies involve the synthesis and characterization of derivatives, such as the preparation of polyphenolic compounds based on gallates, to understand their crystal structures and potential bioactivity (Xiao et al., 2007).
Biochemical Applications
Antimicrobial Activity
Some studies focus on the synthesis of derivatives for antimicrobial evaluation. For example, new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives are synthesized for potential antibacterial and antifungal applications (Helal et al., 2013).
Bioactive Compounds Synthesis
There's research into creating bioactive compounds, like the synthesis and characterization of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives, which exhibit antiproliferative activity against cancer cell lines (Božić et al., 2017).
Chemical Modification and Functionalization
Modification of Polymers
The compound is used in modifying polymers, like in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through amine compounds (Aly & El-Mohdy, 2015).
Catalysis and Enzyme Inhibition
It plays a role in catalyst preparation, as seen in the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction (Facchetti et al., 2016).
properties
IUPAC Name |
methyl (2S)-2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4.ClH/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15;/h2-11,19H,12-13,27H2,1H3;1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDOLDDSDEQGQ-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740236 | |
| Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride | |
CAS RN |
579525-54-5 | |
| Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)







